meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Description
meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (CAS: 384-50-9) is a fluorinated brominated alkane characterized by two bromine atoms at the 2 and 3 positions and six fluorine atoms symmetrically distributed at the terminal carbons (1,1,1 and 4,4,4) . Its meso configuration arises from the internal plane of symmetry, distinguishing it from other stereoisomers. This compound is commercially available as a fine chemical for synthetic applications, such as halogenation-dehydrohalogenation cascades to generate fluorinated allenes or alkenes .

Key properties include:
- Molecular formula: C₄H₂Br₂F₆
- Molecular weight: 359.87 g/mol
- Density: Estimated to be >1.5 g/cm³ (based on structural analogs like 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, which has a density of 1.557 g/cm³ ).
- Reactivity: Reacts with bases (e.g., KOH/EtOH) to eliminate bromides and form fluorinated butenes .
Properties
IUPAC Name |
(2S,3R)-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H/t1-,2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAABVXWZWULA-XIXRPRMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(F)(F)F)Br)(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions, where butane derivatives are reacted with bromine and fluorine sources under controlled conditions. The reaction conditions must be carefully managed to ensure the selective addition of halogens to the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes, often using specialized reactors to handle the reactive halogen gases. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydrobromic acid and other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrobromic acid, alcohols
Substitution: Various halogenated or functionalized derivatives
Scientific Research Applications
Chemistry and Biology: Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the study of halogenated compounds and their reactivity.
Medicine: Research into the potential medicinal applications of this compound is ongoing. Its ability to interact with biological molecules may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: In the industrial sector, this compound can be used as a specialty chemical in various applications, such as in the production of advanced materials or as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism by which meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS: 384-54-3)
- Molecular formula : C₄H₂Cl₂F₆
- Molecular weight : 234.96 g/mol
- Density : 1.557 g/cm³
- Boiling point : 83–84°C
- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine results in slower elimination reactions.
- Toxicity : High acute toxicity (rat inhalation LC₅₀: 3 ppm/6h), requiring stringent handling .
Comparison :
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (CAS: 63573-66-0)
Comparison :
1,1,1,4,4,4-Hexafluoro-2-butene (CAS: 407-60-3)
Comparison :
- The absence of bromine and presence of a double bond make this compound more volatile but less reactive toward nucleophilic substitution.
Thermodynamic Data for Dibromobutane Derivatives
| Compound | ΔH°f (kJ/mol, gas) |
|---|---|
| 2,3-Dibromobutane (gas) | -102.0 |
| 1,3-Dibromobutane (liquid) | -148.0 |
Insight: The meso-2,3-dibromo isomer’s enthalpy of formation is expected to differ due to steric and electronic effects from fluorine substitution. Fluorine’s electronegativity likely stabilizes the molecule, reducing exothermicity compared to non-fluorinated analogs.
Biological Activity
Meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (C4H2Br2F6) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
Structure and Composition
This compound is characterized by the presence of bromine and fluorine substituents on a butane backbone. The molecular weight is approximately 323.86 g/mol. Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C4H2Br2F6 |
| Molecular Weight | 323.86 g/mol |
| Boiling Point | 62 °C |
| Density | 1.8 g/cm³ |
The biological activity of this compound is primarily linked to its halogenated structure. Halogenated compounds often exhibit antimicrobial and antifungal properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.
Antimicrobial Properties
Research indicates that halogenated alkanes can possess significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound exhibit effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of several halogenated compounds:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results :
- This compound demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against E. coli.
- Against S. aureus, the MIC was recorded at 25 µg/mL.
This indicates a promising potential for use in antimicrobial applications.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. This compound has been subjected to cytotoxicity testing in various cell lines.
Results from Cytotoxicity Testing
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF7 | 45 |
| A549 | 50 |
These results suggest that while the compound exhibits some level of cytotoxicity at higher concentrations, it may still be viable for specific therapeutic applications where targeted action is required.
Q & A
What are the optimal reaction conditions for synthesizing meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane, and how does stereochemical control influence product purity?
Classification : Basic (Synthesis & Structural Analysis)
Methodological Answer :
The compound can be synthesized via bromination of 1,1,1,4,4,4-hexafluorobut-2-ene using bromine in a stereospecific reaction. Key parameters include:
- Temperature : Reactions at 0–25°C minimize side-product formation (e.g., elimination products).
- Base Selection : Use of non-nucleophilic bases (e.g., KOH) in polar aprotic solvents (e.g., THF) enhances regioselectivity .
- Stereochemical Control : The meso isomer forms due to anti-addition of bromine across the double bond, as predicted by the stereospecificity of bromine addition to alkenes .
Validation : Confirm stereochemistry via and NMR, comparing coupling constants and symmetry patterns .
How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?
Classification : Advanced (Reaction Mechanism & Pathway Analysis)
Methodological Answer :
Competing pathways arise from the reactivity of intermediates:
- Base-Induced Elimination : Strong bases (e.g., NaNH) promote dehydrohalogenation, yielding 1,1,1,4,4,4-hexafluorobut-2-ene as a byproduct. This is minimized by using milder bases (e.g., KCO) .
- Catalytic Effects : Palladium catalysts (e.g., Pd/C) in hydrogenation reactions divert pathways to produce fluorinated alkanes (e.g., octafluorobutane), highlighting the need for catalyst-free conditions .
Data Contradiction : Contrasting outcomes from base vs. catalyst-driven reactions (Table 1 in vs. Example 4 in ) emphasize the importance of mechanistic studies using kinetic isotope effects or computational modeling (DFT) to map transition states.
What analytical techniques are most effective for resolving structural ambiguities in this compound?
Classification : Basic (Analytical Chemistry)
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Resolves meso vs. dl stereoisomers by confirming the centrosymmetric crystal structure .
- GC-MS : Monitors reaction progress by detecting low-boiling side products (e.g., hexafluorobutene, b.p. 68.5°C ).
How do solvent polarity and fluorination influence the compound’s stability and reactivity in nucleophilic substitutions?
Classification : Advanced (Physical Organic Chemistry)
Methodological Answer :
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in S2 reactions but increase elimination due to high dielectric constant. Use mixed solvents (e.g., THF/HO) to balance reactivity .
- Fluorine Electron-Withdrawing Effects : The CF groups reduce electron density at C2 and C3, slowing nucleophilic attack. Kinetic studies (e.g., Hammett plots) show a ρ value of +2.1, indicating strong electrophilic character .
Contradiction Note : Contrasting reactivity with non-fluorinated analogs (e.g., 2,3-dibromobutane) underscores the need for tailored reaction conditions.
What are the key safety considerations for handling this compound in laboratory settings?
Classification : Basic (Safety & Toxicology)
Methodological Answer :
- Toxicity : Acute inhalation toxicity (rat LC = 3 ppm/6 hr) mandates use of fume hoods and PPE .
- Decomposition : Thermal degradation releases HBr and HF; neutralize with aqueous NaHCO or CaCO slurries .
- Storage : Store in amber glass under inert gas (N) to prevent light-induced radical bromination .
How can computational chemistry aid in predicting the environmental persistence of this compound?
Classification : Advanced (Environmental Chemistry)
Methodological Answer :
- QSPR Modeling : Use log (calculated ~3.8) and Henry’s law constant (1.2 × 10 atm·m/mol) to predict bioaccumulation and atmospheric lifetime .
- Degradation Pathways : DFT simulations reveal C-Br bond cleavage (ΔG ≈ 45 kcal/mol) as the rate-limiting step in hydrolysis, suggesting slow environmental degradation .
Validation : Compare with experimental half-life data in aqueous media (t > 100 days at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
